3-Nitro-6-(piperidin-1-yl)pyridin-2-amine
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Overview
Description
3-Nitro-6-(piperidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a piperidine ring attached to a pyridine ring, which is further substituted with a nitro group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with piperidine, followed by nitration and amination reactions. One common synthetic route includes:
Nucleophilic Substitution: Reacting 2-chloro-6-nitropyridine with piperidine in the presence of a base such as potassium carbonate to form 3-nitro-6-(piperidin-1-yl)pyridine.
Amination: Introducing an amine group at the 2-position of the pyridine ring through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6-(piperidin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, bases like potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products Formed
Reduction: 3-Amino-6-(piperidin-1-yl)pyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
3-Nitro-6-(piperidin-1-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.
Pyridine Derivatives: Compounds such as 2-amino-6-chloro-3-nitropyridine and N-(pyridin-4-yl)pyridin-4-amine have similar structural features and applications.
Uniqueness
3-Nitro-6-(piperidin-1-yl)pyridin-2-amine is unique due to the combination of the piperidine and pyridine rings with a nitro group and an amine group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-nitro-6-piperidin-1-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-10-8(14(15)16)4-5-9(12-10)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFRZSDKIPNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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